molecular formula C14H16N2O2 B11335728 N-(8-methoxyquinolin-5-yl)-2-methylpropanamide

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide

Cat. No.: B11335728
M. Wt: 244.29 g/mol
InChI Key: HJIJZEIGEBXHML-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 8th position and a 2-methylpropanamide group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Amidation: The final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8th position and the 2-methylpropanamide group at the 5th position contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide

InChI

InChI=1S/C14H16N2O2/c1-9(2)14(17)16-11-6-7-12(18-3)13-10(11)5-4-8-15-13/h4-9H,1-3H3,(H,16,17)

InChI Key

HJIJZEIGEBXHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C2C=CC=NC2=C(C=C1)OC

Origin of Product

United States

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